Cas no 1396786-78-9 (N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide)

N-2-ヒドロキシ-2-メチル-3-(メチルスルファニル)プロピル-2,4,6-トリメチルベンズアミドは、特異な構造を持つ有機化合物です。本化合物は、ヒドロキシル基とメチルスルファニル基を有するプロピル鎖がベンズアミド骨格に結合しており、高い反応性と多様な応用可能性を示します。特に、医薬品中間体や農薬原料としての利用が期待され、その立体障害効果と極性官能基の存在により、標的分子との選択的相互作用が可能です。熱安定性と溶解性のバランスに優れ、精密合成における利点が認められます。

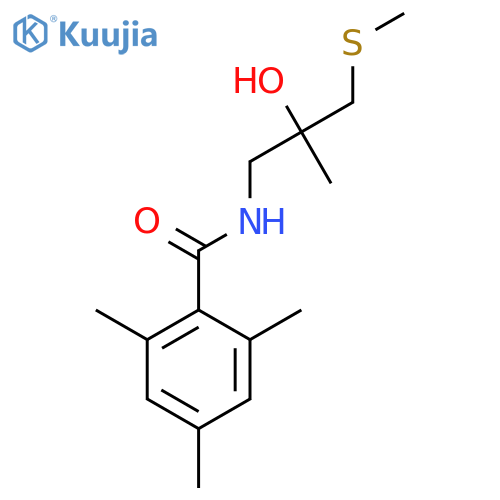

1396786-78-9 structure

商品名:N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide

N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide

- N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-2,4,6-trimethylbenzamide

- VU0534863-1

- F6186-0080

- N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide

- AKOS024535994

- N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-2,4,6-trimethylbenzamide

- 1396786-78-9

-

- インチ: 1S/C15H23NO2S/c1-10-6-11(2)13(12(3)7-10)14(17)16-8-15(4,18)9-19-5/h6-7,18H,8-9H2,1-5H3,(H,16,17)

- InChIKey: UWGHFFSRKBWSQT-UHFFFAOYSA-N

- ほほえんだ: S(C)CC(C)(CNC(C1C(C)=CC(C)=CC=1C)=O)O

計算された属性

- せいみつぶんしりょう: 281.14495015g/mol

- どういたいしつりょう: 281.14495015g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6186-0080-10mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-2μmol |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-1mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 1mg |

$54.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-20mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-20μmol |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 20μmol |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-40mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 90%+ | 40mg |

$140.0 | 2023-05-20 | |

| Life Chemicals | F6186-0080-15mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-3mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-4mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6186-0080-30mg |

N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-2,4,6-trimethylbenzamide |

1396786-78-9 | 30mg |

$119.0 | 2023-09-09 |

N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide 関連文献

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

1396786-78-9 (N-2-hydroxy-2-methyl-3-(methylsulfanyl)propyl-2,4,6-trimethylbenzamide) 関連製品

- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2580203-94-5(4-{(tert-butoxy)carbonylamino}-1-(propan-2-yl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬